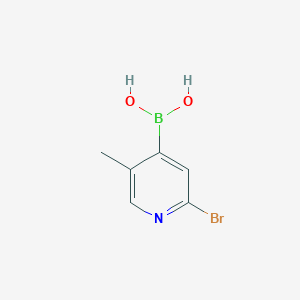
(2-Bromo-5-methylpyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-methylpyridin-4-yl)boronic acid is a boronic acid derivative with a bromine atom and a methyl group on the pyridine ring. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-bromo-5-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to form the corresponding boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The compound exerts its effects through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Facilitates the formation of the palladium complex.
Aryl Halide: The electrophile in the cross-coupling reaction.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid
2-Methoxy-5-pyridineboronic acid
3-Bromopyridineboronic acid
This compound's unique properties make it a valuable tool in organic synthesis, contributing to advancements in various scientific fields.
Eigenschaften
Molekularformel |
C6H7BBrNO2 |
|---|---|
Molekulargewicht |
215.84 g/mol |
IUPAC-Name |
(2-bromo-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |
InChI-Schlüssel |
WSXBVBBLSHPNII-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1C)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
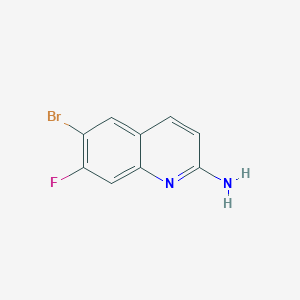

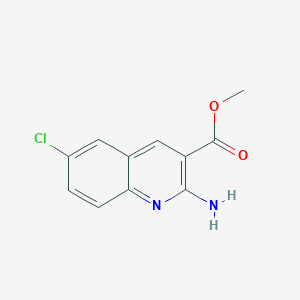
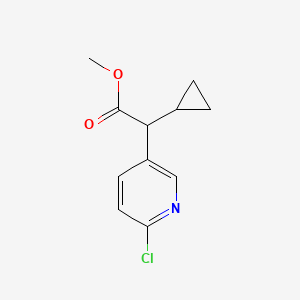
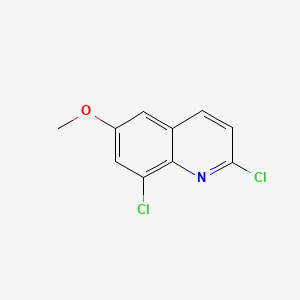
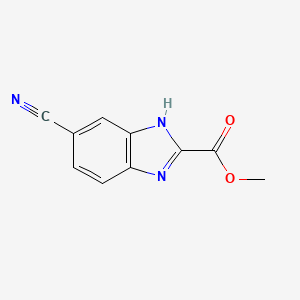
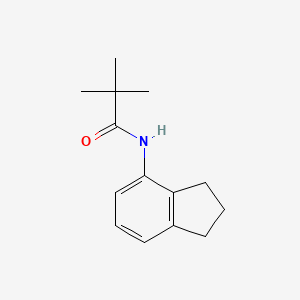
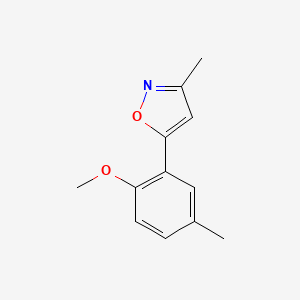
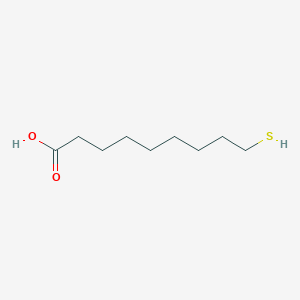

![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
